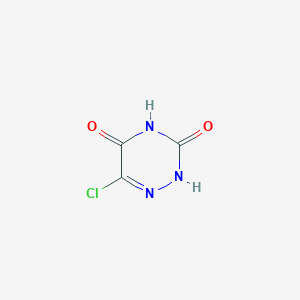

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

Descripción

Significance of the 1,2,4-Triazine (B1199460) Core Structure in Contemporary Chemical Research

The 1,2,4-triazine core is a versatile building block in organic synthesis and a key pharmacophore in a multitude of biologically active compounds. Its derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpsr.info The arrangement of nitrogen atoms in the ring influences its electronic properties, making it an attractive scaffold for designing molecules with specific biological targets. The ability of the 1,2,4-triazine ring to participate in various chemical reactions allows for the synthesis of diverse libraries of compounds for drug discovery and development.

Overview of Dione (B5365651) Derivatives within the 1,2,4-Triazine Class

Within the broad class of 1,2,4-triazines, the dione derivatives, characterized by two carbonyl groups on the triazine ring, are of significant interest. These compounds, such as the parent 1,2,4-triazine-3,5(2H,4H)-dione, are structurally related to pyrimidine (B1678525) bases found in nucleic acids, which can impart unique biological activities. For instance, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been investigated as potent inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. acs.orgnih.govnih.gov This highlights the potential of the 1,2,4-triazine-3,5-dione scaffold as a template for designing enzyme inhibitors and other therapeutic agents.

Structural Specificity of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

This compound is a specific derivative distinguished by a chlorine atom at the 6-position of the 1,2,4-triazine-3,5-dione core. This halogen substituent is expected to significantly influence the compound's chemical reactivity and physical properties. The presence of the electron-withdrawing chlorine atom can activate the triazine ring for nucleophilic substitution reactions, providing a handle for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 873-44-9 |

| Molecular Formula | C₃H₂ClN₃O₂ |

| Molecular Weight | 147.52 g/mol |

Note: This data is based on available chemical database information. cymitquimica.com

Research Gaps and Objectives in the Comprehensive Study of this compound

Key research gaps include:

Validated Synthetic Protocols: The development of well-documented and optimized synthetic methods for the high-yield and high-purity production of this compound.

Comprehensive Spectroscopic and Structural Analysis: A complete characterization of the compound using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to unequivocally confirm its structure.

Investigation of Chemical Reactivity: A systematic study of its reactivity, particularly nucleophilic substitution reactions at the 6-position, to explore its potential as a synthetic intermediate.

The primary objective of future research on this compound should be to fill these knowledge gaps, thereby enabling a more thorough evaluation of its potential applications in medicinal chemistry and materials science. A detailed investigation into its synthesis, characterization, and reactivity will provide a solid foundation for the design and development of novel derivatives with potentially valuable biological activities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUKVVDKNFETLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482954 | |

| Record name | CTK3C4642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-44-9 | |

| Record name | CTK3C4642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1,2,4 Triazine 3,5 2h,4h Dione and Its Derivatives

Strategies for the Construction of the 1,2,4-Triazine (B1199460) Dione (B5365651) Scaffold

The formation of the foundational 1,2,4-triazine-3,5(2H,4H)-dione ring is a critical first step in accessing the target 6-chloro derivative. This can be achieved either by modifying a pre-existing triazine ring or by constructing the ring from simpler, non-cyclic starting materials.

Derivatization from Parent 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil) Precursors

The parent compound, 1,2,4-triazine-3,5(2H,4H)-dione, is commonly known as 6-azauracil (B101635). acs.orgcymitquimica.comnist.gov This scaffold serves as a versatile starting point for the synthesis of various derivatives. One common approach involves the direct halogenation of the 6-azauracil ring. For instance, new 6-azauracil derivatives can be obtained through the nucleophilic substitution of halogenated precursors like 5-bromo-6-azauracil (B188841) with various aromatic amines and phenols. researchgate.net

A key transformation for accessing 6-chloro derivatives involves treating 6-azauracil with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). ej-chem.org This reaction converts the dione into a dichlorinated intermediate, 3,5-dichloro-1,2,4-triazine, which can then be further modified. ej-chem.org This dichlorinated species is a precursor to a variety of di-substituted triazines through subsequent reactions like hydrazinolysis. ej-chem.org

Multi-step Synthetic Sequences for Triazine Ring Formation

Alternatively, the 1,2,4-triazine ring system can be constructed from acyclic precursors through cyclocondensation or cycloaddition reactions. These methods offer flexibility in introducing a variety of substituents onto the triazine core. ijpsr.info

Several notable multi-step strategies include:

Intramolecular Staudinger-Aza-Wittig Reaction: This method has been developed for the formation of fused 1,2,4-triazines and involves the ring closure of an azido-hydrazide precursor. nih.gov

[4+2] Domino Annulation Reactions: Efficient [4+2] domino annulation reactions provide a pathway to 1,2,4-triazine derivatives using readily available materials such as ketones, aldehydes, and alkynes. rsc.org

Cyclocondensation of C-glycosyl Formamidrazones: The synthesis of certain 1,2,4-triazin-5(4H)-ones can be accomplished through the cyclocondensation of C-glycosyl formamidrazones with α-keto-carboxylic esters. mdpi.com

Cyclization of Arylhydrazones: A general synthesis of 1-aryl-6-azaisocytosines (a related 1,2,4-triazine structure) involves the cyclization of 2-arylhydrazono-2-cyanoacetylcyanamides, which are formed from the coupling of diazonium salts with cyanoacetylcyanamide. nih.gov

These methods highlight the diverse approaches available for constructing the core triazine dione scaffold, which is essential for the subsequent halogenation steps.

Halogenation Strategies for the 6-Position

Introducing a halogen, specifically chlorine, at the 6-position of the 1,2,4-triazine-3,5-dione ring is a key step toward the target compound. This can be part of the ring formation strategy or a post-cyclization modification.

Formation via Halogenation of Triazine Precursors

A direct route to a tri-halogenated triazine involves the reaction of a bromo-substituted triazinedione with chlorinating agents. For example, 3,5,6-Trichloro-1,2,4-triazine can be synthesized by treating 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione with phosphorus oxychloride, phosphorus pentachloride, and N,N-diethylaniline. chemicalbook.com This trichloro-triazine is a highly reactive intermediate that can be selectively functionalized. While this provides a fully chlorinated ring, subsequent selective hydrolysis would be required to re-form the dione at positions 3 and 5 while retaining the chlorine at position 6.

Routes Involving 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

The compound 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione is a pivotal and commercially available intermediate in the synthesis of 6-substituted triazinediones. acs.orgnih.gov It serves as a versatile starting material for introducing various functional groups at the 6-position via nucleophilic substitution.

Although direct conversion to the 6-chloro analog is not widely detailed, the reactivity of the 6-bromo position is well-established. For instance, it is the key precursor for synthesizing a wide range of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. acs.orgnih.gov In these syntheses, the 6-bromo group is typically replaced by a benzyloxy group, which is later removed to yield the final 6-hydroxy product. acs.orgnih.gov This demonstrates the lability of the 6-bromo group and its utility as a synthetic handle for introducing other functionalities, which could potentially include chlorine via a halogen exchange (halex) reaction, although this specific transformation is less commonly cited than its use for creating hydroxy and other C- or N-substituted analogs.

Synthesis of Key Analogs and Substituted Derivatives

The synthetic routes used to produce 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione can be adapted to generate a variety of important analogs. The reactivity of the halogen at the 6-position and the nitrogen atoms within the ring allows for extensive derivatization.

A significant class of derivatives are the 2-substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones. The synthesis of these compounds showcases a common strategic pathway where the 6-bromo precursor is first N-alkylated at the 2-position, followed by the nucleophilic displacement of the bromine. acs.orgnih.gov

Table 1: Synthesis of 2-Substituted 6-Hydroxy Analogs

| Starting Material | Reaction Step 1 | Intermediate | Reaction Step 2 | Final Product Class | Reference |

|---|---|---|---|---|---|

| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Alkylation at N2 position with alkyl halides (e.g., RI, RBr) using BSA | 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | Substitution of 6-bromo group with benzyloxy group, followed by debenzylation | 2-Alkyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | acs.orgnih.gov |

This modular approach allows for the creation of a library of compounds with diverse substituents at the N2 position, demonstrating the synthetic utility of the 6-bromo intermediate. acs.orgnih.gov

N-Alkylation and N-Derivatization Reactions

The nitrogen atoms within the this compound ring system are key sites for derivatization, allowing for the introduction of various alkyl and functional groups. While the triazine ring possesses multiple nitrogen atoms, alkylation often proceeds with regioselectivity, influenced by steric and electronic factors.

Research on the closely related 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione provides significant insight into the N-alkylation patterns applicable to the 6-chloro analogue. acs.org, nih.gov The alkylation of the 2-position of the triazine ring is a common and effective method for introducing structural diversity. This reaction is typically achieved using various alkyl halides in the presence of a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), which facilitates the reaction. acs.org, nih.gov The process involves the in-situ silylation of the triazine nitrogen, enhancing its nucleophilicity and subsequent reaction with the electrophilic alkylating agent. A range of alkyl halides, including those bearing benzyl (B1604629), phenethyl, and other substituted aromatic moieties, can be successfully employed to yield N-2 substituted derivatives. acs.org, nih.gov

The general scheme for this transformation can be represented as follows:

6-Halo-1,2,4-triazine-3,5(2H,4H)-dione + R-X --(BSA)--> 2-Alkyl-6-halo-1,2,4-triazine-3,5(2H,4H)-dione

Below is a table summarizing typical N-alkylation reactions based on methodologies applied to the analogous 6-bromo compound.

| Alkylating Agent (R-X) | Base/Mediator | Product (N-2 Substituted) |

| Benzyl Bromide | BSA | 2-Benzyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione |

| Phenethyl Iodide | BSA | 2-Phenethyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione |

| Naphthalen-1-ylmethyl Bromide | BSA | 2-(Naphthalen-1-ylmethyl)-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione |

| 4-Fluorobenzyl Chloride | BSA | 2-(4-Fluorobenzyl)-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione |

This table is illustrative of expected outcomes based on reactions performed on the 6-bromo analogue. acs.org

Transformations of the Chloro Group at Position 6

The chlorine atom at the C-6 position of the triazine ring is highly susceptible to nucleophilic aromatic substitution, making it a pivotal functional group for further molecular elaboration. ontosight.ai This reactivity is analogous to that observed in other chloro-substituted triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by various nucleophiles under controlled conditions. mdpi.com, frontiersin.org

A wide array of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can displace the chloro group.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. For instance, the substitution of the analogous 6-bromo group has been successfully achieved using benzyl alcohol in the presence of a base like potassium carbonate to yield the 6-benzyloxy derivative. acs.org, nih.gov

Nitrogen Nucleophiles: Primary and secondary amines can be used to introduce substituted amino groups at the C-6 position. The reactivity can often be controlled by temperature to achieve selective substitution. mdpi.com

Sulfur Nucleophiles: Thiols and thiophenols react readily to produce the corresponding thioethers.

The general reaction is as follows:

This compound + Nu-H --(Base)--> 6-(Nucleophile)-1,2,4-triazine-3,5(2H,4H)-dione

The table below details potential transformations of the C-6 chloro group with various nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Alcohol | Sodium Methoxide | 6-Methoxy-1,2,4-triazine-3,5(2H,4H)-dione |

| Amine | Diethylamine | 6-(Diethylamino)-1,2,4-triazine-3,5(2H,4H)-dione |

| Thiol | Sodium Thiophenoxide | 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione |

| Azide | Sodium Azide | 6-Azido-1,2,4-triazine-3,5(2H,4H)-dione |

These examples are based on the established reactivity of chloro-triazines. ontosight.ai, mdpi.com, researchgate.net

Formation of Fused Heterocyclic Systems Containing the Triazine Moiety

The this compound scaffold is an excellent starting point for the construction of bicyclic and polycyclic heterocyclic systems. These reactions typically involve the use of bifunctional reagents that react at two sites on the triazine ring, leading to the formation of a new fused ring.

A prominent strategy involves the initial substitution of the C-6 chloro group with a nucleophile that contains a second reactive site. This intermediate can then undergo an intramolecular cyclization to form the fused system. A well-documented example in this class is the synthesis of thiazolo[3,2-b] nih.govnih.govbeilstein-journals.orgtriazines. nih.gov, beilstein-journals.org This is typically achieved by first converting the 6-chloro group to a 6-mercapto group (or starting with a 3-mercapto-1,2,4-triazin-5-one precursor). The sulfur atom then acts as a nucleophile, reacting with a suitable dielectrophile like ethyl 2-chloroacetoacetate. The subsequent intramolecular cyclization, often promoted by acid or heat, occurs between a ring nitrogen (N-2) and the electrophilic carbon of the side chain, yielding the thiazolo[3,2-b] nih.govnih.govbeilstein-journals.orgtriazinone core. nih.gov

Other fused systems can be accessed through similar principles. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of nih.govnih.govbeilstein-journals.orgtriazolo[4,3-b] nih.govnih.govbeilstein-journals.orgtriazines. Similarly, bifunctional reagents containing amine and carboxylate functionalities could be used to construct pyrimido[1,2-b] nih.govnih.govbeilstein-journals.orgtriazine systems. The specific regioisomer formed (e.g., thiazolo[3,2-b] vs. thiazolo[2,3-c]) depends on which ring nitrogen participates in the cyclization step. beilstein-journals.org, nih.gov

The following table outlines potential fused systems that can be synthesized from the triazine core.

| Fused Ring System | Bifunctional Reagent Example | Key Reaction Type |

| Thiazolo[3,2-b] nih.govnih.govbeilstein-journals.orgtriazine | α-Haloketone (after conversion of C-Cl to C-SH) | Nucleophilic substitution followed by intramolecular cyclization |

| Pyrazolo[5,1-c] nih.govnih.govbeilstein-journals.orgtriazine | Hydrazone with an adjacent active methylene (B1212753) group | Condensation and cyclization |

| nih.govnih.govbeilstein-journals.orgTriazolo[4,3-b] nih.govnih.govbeilstein-journals.orgtriazine | Hydrazine Hydrate (B1144303) (reacting with a C-6 thioether derivative) | Intramolecular cyclocondensation |

| Imidazo[2,1-c] nih.govnih.govbeilstein-journals.orgtriazine | 2-Bromoethylamine | Sequential N-alkylation and cyclization |

These synthetic pathways are based on established methods for building fused heterocyclic systems. nih.gov, nih.gov, researchgate.net

Decarboxylation Reactions of Carboxylic Acid Precursors

In heterocyclic chemistry, a common synthetic strategy involves the use of a carboxylic acid group to facilitate ring formation or to control regioselectivity, which is subsequently removed via decarboxylation. While direct synthesis of this compound via a decarboxylation step is not widely documented, the principle can be applied to its synthesis or the synthesis of its derivatives.

One potential synthetic route could involve the construction of a triazine ring that is substituted with a carboxylic acid group, which can then be cleaved under thermal or chemical conditions. For example, a synthetic pathway could be designed where a precursor such as a malonate derivative is used in a cyclization reaction to form the triazine ring. nih.gov This would result in a triazine with a carboxylate group (or its ester equivalent) attached to the carbon backbone. Subsequent hydrolysis and decarboxylation would yield the final, unsubstituted carbon center.

A notable example in triazine synthesis involves a sequence of C-arylation with a malonate, followed by cyclization and decarboxylation to afford the desired triazine core. nih.gov This demonstrates the utility of a "carboxylate-as-transient-directing-group" strategy. Applying this logic, one could envision a precursor like this compound-7-carboxylic acid, which upon heating or treatment with a specific decarboxylation agent, would lose carbon dioxide to furnish the target compound. The conditions for such a reaction would need to be carefully selected to avoid degradation of the heterocyclic core.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1,2,4 Triazine 3,5 2h,4h Dione

Nucleophilic Substitution Reactions at the 6-Position and Triazine Ring System

The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazine (B1199460) ring, compounded by the two carbonyl groups, renders the carbon atoms electrophilic. The carbon atom at the 6-position, bonded to a good leaving group (chlorine), is especially activated towards nucleophilic aromatic substitution (SNAr).

Reactivity with Amines and Substituted Thioureas

The chlorine atom at the 6-position of the triazine ring is readily displaced by various nucleophiles, including amines and sulfur-based nucleophiles like thioureas. This reactivity is a cornerstone of its use as a synthetic intermediate. While specific studies on 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione are not extensively detailed in isolation, the reactivity patterns of analogous 1,3,5-triazines provide a strong predictive framework. For instance, the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines is a well-established method where the reactivity of the chlorine atoms is modulated by temperature. nih.govnih.gov

In a similar fashion, the chlorine on the this compound scaffold can be substituted by primary and secondary amines to yield 6-amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid generated. The reaction of a chloro-triazine with an amine proceeds via a nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine, followed by the elimination of the chloride ion.

Thiourea (B124793) and its substituted derivatives can also act as effective nucleophiles. The sulfur atom of thiourea can attack the C6 position, leading to the displacement of the chloride and the formation of an S-linked isothiouronium salt intermediate. This intermediate can then be hydrolyzed or further reacted to generate 6-thioxo-1,2,4-triazine-3,5(2H,4H)-dione derivatives or other sulfur-containing heterocycles. mdpi.com

Halogen Displacement Reactions

The displacement of the chlorine at the 6-position is a key feature of this molecule's reactivity. A highly analogous and well-documented transformation is the reaction of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which serves as a starting material for the synthesis of 6-hydroxy derivatives. nih.govnih.govacs.orgjohnshopkins.edu In a typical synthetic sequence, the 6-bromo derivative is first alkylated at the N2 position, and subsequently, the bromine atom is displaced by a benzyloxy group by heating with benzyl (B1604629) alcohol in the presence of potassium carbonate. nih.gov The resulting 6-(benzyloxy) derivative can then be deprotected via catalytic hydrogenation to yield the final 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione. nih.gov This sequence highlights the viability of displacing the halogen at the 6-position with oxygen-based nucleophiles, a reaction pathway directly applicable to the 6-chloro analog.

Table 1: Representative Halogen Displacement Reaction

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Electrophilic Reactivity Considerations in Triazine Systems

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This π-deficient nature makes the ring system generally resistant to electrophilic aromatic substitution. Instead, the triazine core's primary mode of reactivity is with nucleophiles. escholarship.org Any potential electrophilic attack would more likely occur on the nitrogen or oxygen atoms of the substituents rather than on the carbon atoms of the triazine ring itself, especially under neutral or basic conditions. Under strongly acidic conditions, protonation of a ring nitrogen could occur, which would further deactivate the ring towards electrophilic attack.

Oxidation and Reduction Pathways of the Triazine Core

The triazine core can undergo both oxidation and reduction reactions, typically involving the C=N double bonds within the ring.

Dihydrogenation of the Triazine Ring System

The reduction of the 1,2,4-triazine ring system can lead to the formation of dihydro-1,2,4-triazine derivatives. For example, substituted 1,2,4-triazin-5(4H)-ones have been shown to undergo regioselective reduction with sodium borohydride (B1222165) to yield the corresponding dihydro-1,2,4-triazin-5(4H)-ones. This reaction adds hydrogen across one of the C=N double bonds in the ring. The specific isomer formed depends on the substitution pattern of the starting triazine. Such reductions provide access to less aromatic, more flexible heterocyclic systems.

Conversely, dihydrotriazine systems can be oxidized to their fully aromatic triazine counterparts. This transformation is often achieved using oxidizing agents like tetrachloro-p-benzoquinone (TCQ) in a suitable solvent. rsc.org This oxidation re-establishes the aromaticity of the triazine ring and is a common final step in synthetic sequences that build the triazine ring through a dihydro intermediate.

Table 2: Oxidation/Reduction of the Triazine Core

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Reduction | Substituted 1,2,4-triazin-5(4H)-one | Sodium Borohydride | Dihydro-1,2,4-triazin-5(4H)-one |

Cycloaddition and Other Pericyclic Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the triazine (as the diene) reacts with an electron-rich dienophile, such as an alkene or alkyne. This type of cycloaddition is a powerful tool for the synthesis of other heterocyclic systems.

For instance, trichloro-1,2,4-triazine has been shown to react with various olefins. The reaction proceeds via a [4+2] cycloaddition, followed by the loss of a molecule of nitrogen (N₂) in a retro-Diels-Alder step, to form an intermediate dihydropyridine (B1217469). This dihydropyridine can then undergo further reactions. It is highly probable that this compound would exhibit similar reactivity towards suitable electron-rich dienophiles, providing a pathway to functionalized pyridine (B92270) or pyrimidine (B1678525) derivatives after the initial cycloaddition and subsequent rearrangement or elimination steps. The presence of the chloro-substituent and the dione (B5365651) functionality would influence the regioselectivity and rate of the cycloaddition.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione |

| 6-amino-1,2,4-triazine-3,5(2H,4H)-dione |

| 6-thioxo-1,2,4-triazine-3,5(2H,4H)-dione |

| 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |

| 2-Alkyl-6-(benzyloxy)-1,2,4-triazine-3,5(2H,4H)-dione |

| Dihydro-1,2,4-triazin-5(4H)-one |

| Tetrachloro-p-benzoquinone |

| Benzyl alcohol |

| Potassium carbonate |

| Sodium borohydride |

| Hydrochloric acid |

| Nitrogen |

| Thiourea |

Heterocyclization and Ring Transformation Studies

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Its ability to react with binucleophiles—compounds containing two nucleophilic centers—can lead to the formation of new rings fused to the triazine core. These reactions often proceed via an initial nucleophilic substitution at the C6 position, displacing the chloro group, followed by an intramolecular cyclization.

Ring transformation reactions of chloroheterocycles are also a known phenomenon, where the introduction of a nucleophile can lead to the cleavage of the original ring and subsequent rearrangement to form a new heterocyclic system. For instance, reactions of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) have been shown to yield 1,2,4-triazole (B32235) derivatives through a ring transformation mechanism. rsc.org While specific studies on this compound are not extensively detailed in the available literature, analogous reactions with binucleophiles like hydrazines or other dinucleophiles can be expected to yield fused triazolo-triazine or other related heterocyclic structures. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions.

The orientation of heterocyclization and ring transformation reactions is highly sensitive to several factors, including the nature of substituents on the triazine ring and the reacting nucleophile, the choice of solvent, and the reaction temperature.

Substituents: The electronic properties of substituents on the triazine ring can significantly impact the reactivity of the C6 position towards nucleophilic attack. Electron-donating groups would decrease the electrophilicity, potentially slowing down the initial substitution step, while electron-withdrawing groups would enhance it. On the nucleophile, the nature and position of its functional groups determine the regioselectivity of the cyclization step.

Solvent: The polarity and proticity of the solvent can influence the reaction rates and pathways. Polar aprotic solvents are often employed in nucleophilic aromatic substitution reactions to solvate the cation and leave the nucleophile more reactive. In contrast, protic solvents can solvate the nucleophile, potentially reducing its reactivity, but can also participate in the reaction mechanism, for example, through proton transfer steps.

Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction. For many nucleophilic aromatic substitution reactions on chloro-triazines, elevated temperatures are required to achieve a reasonable reaction rate. nih.gov In the case of sequential reactions, such as the initial substitution followed by cyclization, temperature control can be critical to favor the desired product and minimize side reactions. For instance, in the reaction of 2,4,6-trichloro-1,3,5-triazine with different nucleophiles, the sequential substitution of chlorine atoms is controlled by adjusting the temperature. frontiersin.org

Derivatization Reactions and Functional Group Interconversions

The reactive chloro group at the C6 position of this compound serves as a handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide range of analogs.

Mannich Base Formation

The general mechanism of the Mannich reaction involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the nucleophilic active hydrogen-containing compound. wikipedia.orggijash.com In the context of the triazine-dione, the N-H protons at positions 2 and 4 could potentially be sufficiently acidic to participate in this reaction, leading to N-aminomethylated derivatives. The feasibility of such a reaction would depend on the reaction conditions and the basicity of the amine used. The successful synthesis of Mannich bases from other triazole derivatives supports the potential for this transformation. oarjbp.com

| Substrate with Active Hydrogen | Amine | Aldehyde | Product | Reference |

| Compound with an active hydrogen atom | Primary or Secondary Amine | Formaldehyde | β-amino-carbonyl compound (Mannich base) | wikipedia.orggijash.com |

| 1,2,4-triazole-5(4H)-thione derivative | Secondary Amine | Formaldehyde | Non-hydroxamate triazole-based Mannich bases | oarjbp.com |

S-Alkylation, Disulfide, and Sulfonic Acid Derivatization

S-Alkylation: The chloro group at the C6 position of this compound is susceptible to nucleophilic displacement by sulfur nucleophiles. Reactions with thiols or thiolate anions can lead to the formation of 6-thioether derivatives. This type of S-alkylation reaction is a common strategy for the functionalization of chloroheterocycles. For example, related 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones readily undergo S-alkylation with phenacyl halides. researchgate.net While this example involves the alkylation of a thiol group, the displacement of a chloro group by a sulfur nucleophile on a triazine ring is also a well-established reaction. mdpi.com

Disulfide Derivatization: The formation of disulfide derivatives would likely proceed through an intermediate thiol. If the 6-chloro group is first converted to a 6-mercapto group, subsequent oxidation could lead to the formation of a disulfide-bridged dimer. However, direct synthesis of disulfide derivatives from this compound has not been prominently reported in the literature.

Sulfonic Acid Derivatization: The introduction of a sulfonic acid group onto the triazine ring can be achieved through various synthetic strategies. One possible route involves the nucleophilic substitution of the chlorine atom with a sulfite (B76179) salt. Alternatively, sulfonation of the triazine ring could be attempted, although the reaction conditions would need to be carefully controlled to avoid degradation of the starting material. The synthesis of sulfonamide derivatives of 1,2,4-triazines has been reported, typically by reacting an amino-triazine with a sulfonyl chloride. mdpi.com This suggests that if the 6-chloro group is first converted to an amino group, subsequent reaction with a sulfonyl chloride could yield the corresponding sulfonamide.

| Reagent | Product Type | General Reaction |

| Thiol/Thiolate | S-Alkyl derivative | Nucleophilic substitution of the chloro group |

| Oxidizing Agent (on corresponding thiol) | Disulfide derivative | Oxidation of the 6-mercapto intermediate |

| Sulfite Salt | Sulfonic acid derivative | Nucleophilic substitution of the chloro group |

| Sulfonyl Chloride (on corresponding amine) | Sulfonamide derivative | Reaction with an amino-functionalized triazine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Detailed analysis of ¹H and ¹³C NMR spectra for 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is not extensively available in public-domain scientific literature. However, based on the molecular structure (C₃H₂ClN₃O₂), a hypothetical analysis can be inferred. The ¹H NMR spectrum would be expected to show signals corresponding to the two N-H protons. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the adjacent carbonyl and triazine ring nitrogens. The ¹³C NMR spectrum would be predicted to show three distinct carbon signals: two for the carbonyl carbons (C=O) at positions 3 and 5, and one for the carbon atom at position 6, which is bonded to the chlorine atom. The exact chemical shifts would require experimental data for confirmation.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Key FT-IR Data Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3000 | N-H Stretching | Amide (N-H) |

| ~1750-1680 | C=O Stretching | Carbonyl (Amide I) |

| ~1600-1500 | N-H Bending / C-N Stretching | Amide (Amide II) |

| ~1450-1350 | C-N Stretching | Triazine Ring |

The presence of strong absorption bands in the carbonyl region would confirm the dione (B5365651) structure. The N-H stretching and bending vibrations would provide evidence for the amide functional groups within the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The nominal molecular weight of this compound is approximately 147.5 g/mol . cymitquimica.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways for triazine derivatives often involve the loss of small neutral molecules. Potential fragmentation patterns for this compound could include the loss of CO, N₂, or HCl, leading to the formation of various daughter ions. A detailed analysis of these fragments helps to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation in the solid state. Furthermore, it reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. For this compound, hydrogen bonding between the N-H protons of one molecule and the carbonyl oxygens of a neighboring molecule would be anticipated. A crystal structure analysis would confirm these interactions and provide invaluable data on the supramolecular assembly. As of now, a published crystal structure for this specific compound could not be located in open-access databases.

Analysis of Molecular Packing and Crystal Structure Stabilization

A comprehensive review of publicly available scientific literature and crystallographic databases indicates that a detailed single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, specific data regarding its crystal system, space group, unit cell dimensions, and precise intermolecular interactions remain undetermined.

However, based on the known principles of molecular packing in related heterocyclic compounds, a predictive analysis of the stabilizing forces within the crystal lattice of this compound can be postulated. The molecular structure, featuring hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygens and nitrogen atoms of the triazine ring), strongly suggests that hydrogen bonding plays a pivotal role in the stabilization of its crystal structure.

It is highly probable that the molecules arrange in the solid state to form extensive networks of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions are expected to be the dominant forces governing the molecular packing. These interactions would lead to the formation of supramolecular assemblies, such as dimers, chains, or sheets, which are common motifs in the crystal structures of related triazine derivatives.

While empirical data for this compound is not available, theoretical predictions and comparisons with structurally analogous compounds, such as 6-azauracil (B101635), suggest a high propensity for the formation of a densely packed, hydrogen-bonded solid-state architecture. The interplay between these various intermolecular forces would ultimately determine the final crystal packing arrangement, influencing the physical properties of the compound, such as its melting point and solubility.

Further experimental investigation, primarily through single-crystal X-ray crystallography, is necessary to elucidate the precise molecular packing and confirm the nature and geometry of the intermolecular interactions that stabilize the crystal structure of this compound.

Computational Chemistry and Theoretical Studies of 6 Chloro 1,2,4 Triazine 3,5 2h,4h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1,2,4-triazine (B1199460) derivatives, DFT methods have been successfully applied to determine optimized geometries, electronic properties, and spectroscopic parameters.

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For triazine derivatives, this is commonly achieved using DFT methods, with the B3LYP functional and the 6-31G(d,p) or 6-311G(d,p) basis sets being widely employed. mdpi.comd-nb.inforesearchgate.net

The process involves starting with an initial guess for the molecular geometry and iteratively adjusting atomic positions to minimize the total electronic energy. For flexible molecules, a potential energy surface (PES) scan can be performed by systematically changing specific torsion angles to identify all possible low-energy conformers. researchgate.net The final optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. Studies on similar triazine-based hydrazone derivatives have shown an excellent correlation between geometric parameters obtained from DFT calculations and those determined experimentally via single-crystal X-ray diffraction. mdpi.com The 1,2,4-triazine ring itself is generally found to be nearly planar.

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| N1-N2 | ~1.38 |

| N2-C3 | ~1.33 |

| C3-N4 | ~1.39 |

| N4-C5 | ~1.40 |

| C5-C6 | ~1.33 |

| C6-N1 | ~1.32 |

| **Bond Angles (°) ** | |

| C6-N1-N2 | ~118 |

| N1-N2-C3 | ~122 |

| N2-C3-N4 | ~115 |

| C3-N4-C5 | ~125 |

| N4-C5-C6 | ~115 |

| C5-C6-N1 | ~125 |

Note: Data represents typical values for the 1,2,4-triazine ring system based on DFT calculations of related structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap (Eg) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to compute these orbital energies. For various 1,2,4-triazine derivatives, the HOMO is often localized on the triazine ring and electron-donating substituents, while the LUMO is distributed across the electron-accepting parts of the molecule. d-nb.infomdpi.com

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

| Diphenyl-1,2,4-triazine derivatives d-nb.info | -6.21 to -6.32 | -2.10 to -2.31 | 3.90 to 4.22 |

| Substituted 1,2,4-triazine-carbothioamide mdpi.com | -5.32 | -3.61 | 1.97 |

Note: These values are illustrative and depend on the specific substituents and computational methods used.

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the characterization of novel compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. ias.ac.in This allows for the confident assignment of observed spectral bands to specific molecular motions. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra. d-nb.info By calculating the transition energies and oscillator strengths between the ground state and various excited states, the UV-Vis spectrum can be simulated. griffith.edu.au These predictions are valuable for understanding the electronic transitions (e.g., n → π* or π → π*) responsible for the observed absorption bands. For triazine derivatives, TD-DFT calculations have shown good agreement with experimental absorption wavelengths, typically within 10–20 nm. mdpi.com

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), correlate well with experimental chemical shifts, aiding in structure elucidation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Triazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.gov These techniques correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields.

A notable study focused on a series of 37 inhibitors of human D-amino acid oxidase (h-DAAO) based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, which is structurally very similar to the title compound. nih.gov The resulting CoMFA and CoMSIA models demonstrated high statistical robustness and predictive power. nih.gov

| Model | q² | r² | SEE | F value |

| CoMFA | 0.613 | 0.966 | 0.165 | 165.467 |

| CoMSIA | 0.669 | 0.985 | 0.111 | 296.883 |

q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), SEE (standard error of estimate), F (F-test value). Data from a 3D-QSAR study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. nih.gov

The contour maps generated from these models provide a visual guide for structural modification. For instance, the maps might indicate regions where bulky, electron-withdrawing, or hydrogen-bond donor groups would enhance or diminish biological activity. nih.gov

Pharmacophore modeling is another key technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For various triazine derivatives, pharmacophore models have been developed to understand the structural requirements for inhibiting targets like EGFR and telomerase. researchgate.netresearchgate.net These models serve as 3D queries for virtual screening of compound libraries to identify new potential inhibitors.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand the structural basis of ligand-target interactions and to screen for potential new drugs.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids and is a therapeutic target for conditions like schizophrenia. acs.orgnih.gov Derivatives of 1,2,4-triazine-3,5-dione are known to be potent DAAO inhibitors. nih.govnih.govacs.org Molecular docking studies have provided detailed insights into how these inhibitors bind within the DAAO active site.

Studies on the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione and 5-hydroxy-1,2,4-triazin-6(1H)-one scaffolds reveal a consistent binding mode. nih.govnih.gov The triazine core fits into the active site, forming several key hydrogen bonds with protein residues that are crucial for its inhibitory activity.

Key interactions typically observed include:

Hydrogen Bonding: The carbonyl groups and ring nitrogens of the triazine core form critical hydrogen bonds with the backbones and side chains of specific amino acid residues.

Salt Bridge Formation: The acidic portion of the inhibitor scaffold often forms a salt bridge or strong hydrogen bond with a positively charged residue.

Hydrophobic Interactions: Substituents attached to the triazine core can extend into hydrophobic pockets within the active site, enhancing binding affinity.

| Inhibitor Moiety | DAAO Active Site Residue | Type of Interaction |

| Triazine α-hydroxycarbonyl | Tyr228 | Hydrogen Bond nih.gov |

| Triazine α-hydroxycarbonyl | Arg283 | Hydrogen Bond / Salt Bridge nih.govnih.gov |

| Triazine Ring Nitrogen/Carbonyl | Gly313 | Hydrogen Bond nih.govnih.gov |

| Triazine Ring | Tyr224 | Hydrophobic Interaction nih.gov |

| Substituent at 2-position | Leu51, His217, Gln53, Leu215 | Hydrophobic Interactions nih.gov |

Interactions identified from molecular docking of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives in the h-DAAO active site. nih.govnih.gov

These molecular docking simulations, often refined with more rigorous molecular dynamics (MD) simulations, confirm that the stability of the inhibitor-enzyme complex is governed by a network of hydrogen bonds and hydrophobic contacts. nih.gov This detailed understanding of ligand-target interactions is essential for the structure-based design of new, more potent, and selective DAAO inhibitors.

Receptor Binding Profiling (e.g., GABAA receptors, G-Protein-Coupled Receptor 84)

Extensive searches of scientific literature and chemical databases did not yield specific research findings or data on the receptor binding profile of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione for either γ-aminobutyric acid type A (GABAA) receptors or G-Protein-Coupled Receptor 84 (GPR84).

Computational and experimental studies to determine the binding affinity, potency (such as IC₅₀ or Kᵢ values), or specific molecular interactions of this particular compound with GABAA or GPR84 receptors are not available in the reviewed literature. While the broader class of 1,2,4-triazine derivatives has been investigated for activity at various receptors, including GPR84, these studies focus on compounds with significantly different and more complex substitution patterns. nih.govacs.orgnih.gov For instance, research into GPR84 antagonists has explored 1,2,4-triazines with bulky aryl and indole (B1671886) substituents at various positions, which differ substantially from the simple chloro- and oxo-substituents of the query compound. nih.govacs.org

Similarly, the pharmacology of GABAA receptors is well-documented for various classes of molecules, but the interaction profile for this compound has not been specifically characterized. nih.govnih.gov Therefore, no data tables detailing research findings on its binding to these receptors can be generated.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are the cornerstone for the separation and quantification of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione. These techniques offer high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of triazine derivatives. In this technique, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the presence of the polar dione (B5365651) moiety and the relatively nonpolar chloro-substituted triazine ring allows for effective retention and separation on a C18 column.

The quantification of this compound is typically achieved using a UV detector, as the triazine ring exhibits strong absorbance in the UV region, often around 220-254 nm. mdpi.com A diode-array detector (DAD) can be employed to obtain the full UV spectrum of the analyte, which aids in peak identification and purity assessment. The method's linearity, accuracy, and precision are established by running a series of calibration standards. While specific studies on this compound are not abundant in publicly available literature, the analysis of structurally similar 1,3,5-triazine (B166579) derivatives provides a framework for method development. mdpi.com

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV/DAD at 220-254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Detailed Research Findings:

A comprehensive analysis of a series of 6-chloro-1,3,5-triazines was conducted using a reversed-phase ultra-high-performance liquid chromatography system with C18 and phenyl columns. mdpi.com This study utilized binary (methanol/water and acetonitrile/water) and ternary (methanol/acetonitrile/water) mobile phases under isocratic conditions to determine the chromatographic behavior and lipophilicity of these compounds. mdpi.com The retention data, expressed as capacity factors (logk), provided an excellent basis for developing new chromatographic methods for the determination of triazines in various samples. mdpi.com Although this research focused on the 1,3,5-triazine isomer, the principles of separation and the influence of mobile phase composition are directly applicable to the analysis of this compound.

Electrophoretic Methods for Compound Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer a powerful alternative to chromatographic techniques for the analysis of this compound. CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.

Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in an electric field. While this compound is a neutral molecule under typical pH conditions, its analysis by CZE can be achieved by inducing a charge through the appropriate selection of the background electrolyte (BGE) pH, which could protonate or deprotonate the dione moiety.

Micellar Electrokinetic Chromatography (MEKC) is a more suitable CE technique for the analysis of neutral compounds like this compound. nih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration. nih.gov These micelles form a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the micelles and the surrounding aqueous buffer. nih.gov This technique has been successfully applied to the separation of various triazine herbicides. d-nb.inforesearchgate.net

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica (e.g., 50-75 µm i.d., 30-60 cm length) |

| Background Electrolyte | Borate or phosphate (B84403) buffer with a surfactant (e.g., SDS for MEKC) |

| Applied Voltage | 15 - 30 kV |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV/DAD at 220-254 nm |

| Temperature | 20 - 30 °C |

Detailed Research Findings:

A review of the separation and analysis of triazine herbicide residues highlights the utility of various capillary electrophoresis modes, including CZE and MEKC. d-nb.info These techniques have been employed for the determination of triazines in diverse matrices such as water, soil, and food samples. d-nb.info For instance, a microchip capillary electrophoresis system was developed for the label-free electroanalytical detection of triazine herbicides, demonstrating the rapid separation of simazine, atrazine, and ametryn. nih.gov Although these studies focus on 1,3,5-triazine herbicides, the established principles of MEKC for separating neutral triazine compounds are directly relevant for developing analytical methods for this compound.

Advanced Spectrometric Approaches for Trace Analysis

For the detection and quantification of this compound at trace levels, advanced spectrometric approaches, particularly those coupling a separation technique with mass spectrometry (MS), are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis due to its exceptional sensitivity and selectivity.

In an LC-MS/MS system, the eluent from the HPLC is introduced into a mass spectrometer. The compound is first ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected and fragmented. The specific fragment ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in compound identification and quantification, even in complex matrices.

The development of an LC-MS/MS method for this compound would involve optimizing the ionization conditions to efficiently generate the protonated molecule [M+H]+ and then determining the optimal collision energy to produce characteristic and stable fragment ions. The fragmentation pattern of 1,2,4-triazine (B1199460) derivatives often involves the cleavage of the triazine ring and the loss of small neutral molecules. tsijournals.com

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| LC-MS/MS | ESI Positive | [M+H]+ | To be determined experimentally |

| ESI Negative | [M-H]- | To be determined experimentally |

Detailed Research Findings:

Structure Reactivity Relationships and Design Principles in 1,2,4 Triazine Diones

Influence of Substituents on Electronic Properties and Chemical Transformations

The 1,2,4-triazine-3,5(2H,4H)-dione ring is inherently electron-poor due to the presence of three nitrogen atoms and two carbonyl groups. This electronic deficiency is central to its chemical reactivity. The chlorine atom at the C6 position of the parent compound, 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione, is a competent leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its use as a versatile intermediate in synthesis. researchgate.net The electronic properties and subsequent chemical transformations of the scaffold are profoundly influenced by the nature of the substituents introduced onto the ring.

The reactivity of halogenated triazines can be compared to that of 2,4,6-trichloro-1,3,5-triazine (TCT), where the substitution of each chlorine atom occurs sequentially under increasingly rigorous conditions. The introduction of a nucleophile alters the electronic density of the ring, often making subsequent substitutions more challenging. nist.gov Similarly, for this compound, the chlorine can be displaced by various nucleophiles, and further functionalization can occur at the N2 and N4 positions.

A compelling example of substituent influence is found in the development of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of the enzyme D-amino acid oxidase (DAAO). rsc.orgresearchgate.net In this research, scientists began with 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, a close analog of the chloro derivative. Various alkyl and aryl groups were introduced at the N2 position via alkylation. researchgate.net The subsequent replacement of the C6-bromo group with a hydroxyl group (via a benzyloxy intermediate) yielded the final compounds. The study demonstrated a clear structure-activity relationship (SAR), where the nature of the N2-substituent directly impacted the inhibitory potency against DAAO. For instance, introducing larger aromatic systems, such as a naphthalen-1-ylmethyl group, resulted in significantly higher potency compared to smaller alkyl or simple phenyl groups. rsc.org

The data below illustrates the quantitative impact of different N2-substituents on the inhibitory activity (IC₅₀) against human DAAO.

| Compound Reference | N2-Substituent | DAAO Inhibitory Potency (IC₅₀, nM) |

|---|---|---|

| 11a | Methyl | 2800 |

| 11e | Phenethyl | 70 |

| 11h | Naphthalen-1-ylmethyl | 50 |

| 11k | (4-Fluorophenyl)methyl | 120 |

| 11m | (4-Chlorophenyl)methyl | 100 |

| 11o | (4-Bromophenyl)methyl | 90 |

Data sourced from J. Med. Chem. 2013, 56, 17, 6899–6910. rsc.org

These findings highlight how substituents modulate electronic properties not just for chemical reactions but also for specific biological interactions. The electron-donating or -withdrawing nature, size, and hydrophobicity of the substituent collectively determine the molecule's ability to fit into and interact with an enzyme's active site. tcu.edu

Stereochemical Considerations in Substituted Triazine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the function of bioactive molecules. The core this compound scaffold is planar and achiral. However, stereochemical complexity arises upon the introduction of chiral substituents or when hindered rotation creates stable stereoisomers.

A primary method for introducing stereochemistry is through the use of enantiomerically pure building blocks during synthesis. Research has demonstrated the successful synthesis of enantiopure 1,2,4-triazine-derived α-amino acids. By starting with chiral amino acids, chemists can create triazine derivatives with a defined three-dimensional structure at a specific position. This approach is vital for developing molecules that can selectively interact with chiral biological targets like proteins and enzymes.

Conformational analysis is another key stereochemical consideration. While the triazine dione (B5365651) ring itself is rigid and planar, substituents attached at the nitrogen or carbon atoms possess rotational freedom around their single bonds. The preferred conformation will be the one that minimizes steric strain. For example, a bulky substituent at the N2 position will adopt a conformation that reduces steric clashes with the adjacent carbonyl groups at C3 and the substituent at C6. Computational studies on related triazine systems have shown that factors like protonation can alter the rotational barriers of substituents, thereby influencing the molecule's dynamic conformational profile. nih.gov

A more advanced stereochemical phenomenon that can be relevant to highly substituted triazine diones is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, allowing for the isolation of distinct, non-interconverting rotational conformers. organic-chemistry.org If a bulky substituent is placed on the triazine ring (e.g., at N2 or N4) and another is present at an adjacent position on a connected aryl ring, the steric hindrance could be significant enough to restrict free rotation, leading to axial chirality. Each atropisomer could have a unique biological activity profile, making the control of this type of stereochemistry a potential strategy in drug design.

Rational Design Strategies for Novel 1,2,4-Triazine (B1199460) Dione Scaffolds

The 1,2,4-triazine dione scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for designing ligands for multiple biological targets. Rational design strategies employ a deep understanding of structure-activity relationships (SAR) and computational tools to create novel derivatives with high potency and selectivity.

A prominent strategy involves identifying a biological target and using the triazine dione as a core to build a specific inhibitor. For example, the 1,2,4-triazine core has been successfully used to design novel inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer progression. nih.govsnnu.edu.cn In this work, researchers designed and synthesized a series of compounds based on the 1,2,4-triazine scaffold and evaluated their ability to inhibit FAK. nih.gov This process allows for the establishment of SAR, where the effect of each new substituent on inhibitory activity is systematically measured.

Molecular docking is a powerful computational tool used in rational design. It allows scientists to visualize the likely binding mode of a designed molecule within the active site of its target protein. For the designed FAK inhibitors, docking studies were performed to explore the potential binding interactions of the most potent compounds. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, between the inhibitor and amino acid residues in the target protein. This information is invaluable for guiding the next round of design, suggesting where to place new functional groups to enhance binding affinity and, consequently, biological activity.

Another rational design approach is the fusion of the triazine ring with other heterocyclic systems to create novel scaffolds with unique properties. Fused systems like triazolo-triazines have been designed as potential anticancer agents that can dually target multiple kinases, such as VEGFR2 and c-Met. In silico evaluations of these fused systems showed that the triazolo-triazine scaffold, along with specific substitutions, was key to creating effective hydrogen bond interactions within the active sites of both targets. These strategies showcase how the fundamental 1,2,4-triazine dione structure can be systematically and intelligently modified to produce novel compounds with highly specific and potent biological activities.

Emerging Research Directions and Future Perspectives

Exploration of Diverse Chemical Transformations and Derivatization Routes

The chemical reactivity of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione makes it an excellent starting material for generating diverse libraries of new compounds. The chlorine atom at the 6-position is a key functional handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research has demonstrated successful derivatization of analogous compounds, such as 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which serves as a model for the potential transformations of the chloro-derivative. Key derivatization strategies include:

Alkylation: The nitrogen at the 2-position of the triazine ring can be selectively alkylated using various alkyl halides.

Substitution of the Halogen: The halogen at the 6-position can be replaced by other groups. For instance, treatment with benzyl (B1604629) alcohol in the presence of a base can substitute the halogen with a benzyloxy group, which can subsequently be deprotected to yield a 6-hydroxy derivative.

These transformations pave the way for creating a multitude of derivatives with tailored electronic and steric properties for various applications. A significant body of research focuses on synthesizing series of 1,2,4-triazine (B1199460) derivatives to explore their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry is becoming an indispensable tool in predicting the properties and reactivity of molecules like this compound before engaging in extensive laboratory work. Methods such as Density Functional Theory (DFT) can be employed to model molecular structures and investigate various properties.

Future computational studies on this compound could focus on:

Reactivity Prediction: Modeling the electron distribution to predict the reactivity of the C-Cl bond and the susceptibility of the ring nitrogens to electrophilic or nucleophilic attack.

Property Enhancement: Theoretical investigations can guide the design of new derivatives with enhanced characteristics. For example, in the context of energetic materials, computational analysis has been used to screen triazine-based compounds to identify those with optimal detonation velocity and pressure.

Mechanism Elucidation: Understanding the step-by-step mechanisms of synthetic reactions allows for the optimization of conditions to improve yields and reduce byproducts.

Biological Interactions: Molecular docking simulations can predict how derivatives might bind to the active sites of enzymes or receptors, guiding the synthesis of more potent and selective biological agents.

Applications as Chemical Probes for Investigating Biological Systems

Derivatives of the 1,2,4-triazine-3,5(2H,4H)-dione core have shown significant promise as chemical probes for studying biological systems. A notable example is the development of inhibitors for the enzyme D-amino acid oxidase (DAAO), which is a target for therapeutic intervention in neurological disorders.

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, synthesized from a halogenated precursor, were identified as potent DAAO inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. These studies provide a clear blueprint for how this compound can be used as a starting point to develop similar probes. By systematically modifying the substituent at the 2-position, researchers can explore structure-activity relationships (SAR) to understand the molecular interactions that govern binding and inhibition.

| Derivative Type | Example Substituent at N2 | Reported Biological Activity | Reference |

| 6-hydroxy-1,2,4-triazine-3,5-dione | Phenethyl | Potent DAAO Inhibitor (IC₅₀ = 70 nM) | |

| 6-hydroxy-1,2,4-triazine-3,5-dione | Naphthalen-1-ylmethyl | Potent DAAO Inhibitor (IC₅₀ = 50 nM) | |

| 6-hydroxy-1,2,4-triazine-3,5-dione | Methyl | DAAO Inhibitor (IC₅₀ = 2.8 µM) |

The diverse biological activities reported for the broader 1,2,4-triazine class—including anticancer, antiviral, and antimalarial effects—further underscore the potential for developing specialized chemical probes from this scaffold.

Design of New Functional Materials and Specialty Chemicals Based on the Triazine Core

The triazine core is a fundamental component in the design of various functional materials due to its electronic properties and thermal stability. Derivatives of 1,2,4-triazine are being explored for applications in materials science, including organic electronics and specialty polymers.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are utilized as electron transport materials in OLEDs. The this compound scaffold could be functionalized to create novel materials with tailored optoelectronic properties for use in flexible electronics and displays.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the triazine ring can coordinate with metal ions, making triazine derivatives excellent ligands for the construction of MOFs with potential applications in gas storage and catalysis.

Polymers and Specialty Chemicals: The reactive chlorine atom allows this compound to act as a monomer or cross-linking agent in the synthesis of new polymers. It can also serve as a precursor for agricultural chemicals, dyes, and surface-active agents.

The continued exploration of this versatile chemical building block is expected to yield significant advancements across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione and its derivatives?

- The compound is synthesized via nucleophilic substitution reactions. For example, 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione reacts with arylpiperazines in acetonitrile under reflux, preactivated with NaI and catalyzed by anhydrous K₂CO₃. Purification via silica gel column chromatography (chloroform/methanol 98:2) yields derivatives with high purity (93% yield) . Structural confirmation relies on ¹H NMR, HRMS, and melting point analysis .

Q. How can structural misassignment of hydroxy-triazine derivatives be resolved?

- Misassignment (e.g., mistaking 5-hydroxy-1,2,4-triazole-3-carboxylic acid for 6-hydroxy-triazine) is addressed using reaction replication under varying conditions (e.g., NaOH, nitrous acid, or HCl) combined with analytical techniques like IR, NMR, and X-ray crystallography. For example, aminotriazine derivatives hydrolyze to triazolecarboxylic acids, not hydroxy-triazines, under acidic/basic conditions .

Q. What safety protocols are recommended for handling 6-chloro-triazine derivatives?

- Based on GHS classification, these compounds exhibit acute oral, dermal, and inhalation toxicity (Category 4) and potential carcinogenicity (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store separately from incompatible substances .

Advanced Research Questions

Q. How do electronic effects of substituents influence the synthesis of 6-oxakylated triazine derivatives?

- Substituents with weak electron-withdrawing groups (F, Cl, Br) enhance yields in photoelectrocatalytic reactions (e.g., 6-oxakylation with 3-phenyl-1-propyne under visible light). Strong EWGs (COOMe, CN) reduce yields due to decreased nucleophilicity. Reaction optimization includes solvent choice (DMSO/K₂CO₃) and light/thermal activation .

Q. What methodologies improve the radiochemical yield of ¹⁸F-labeled triazine derivatives for PET imaging?

- Radiolabeling with [¹⁸F]fluoride involves a two-step process: (1) nucleophilic substitution with kryptofix K222/K₂CO₃ in acetonitrile, and (2) purification via semi-preparative HPLC. Optimizing reaction time (24 hr at 60°C) and precursor concentration achieves specific activities of 92.5 ± 18.5 GBq/μmol. Challenges include minimizing radiolysis and improving trapping efficiency on Lichrolut EN® columns .

Q. How can structure-activity relationship (SAR) studies guide the design of eEF2K degraders for triple-negative breast cancer (TNBC)?

- Substituting the 2-phenyl group on the triazine core enhances binding to eEF2K. For example, compound 36 (from SAR optimization) shows IC₅₀ values <1 µM in MDA-MB-231 and HCC1806 cells by stabilizing hydrophobic interactions. In vivo, 36 reduces tumor volume in xenograft models comparably to paclitaxel, validated via Western blot and migration assays .

Q. What analytical strategies resolve contradictions in reaction outcomes for amino-triazine derivatives?

- Discrepancies arise from unexpected ring rearrangements (e.g., triazine → triazole). Multi-technique validation (LC-MS, ¹³C NMR) and kinetic studies under controlled pH/temperature are critical. For example, 6-amino-triazine derivatives hydrolyze to triazolecarboxylic acids in acidic conditions, confirmed by comparative spectral databases .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.